1-(1-Naphthylmethyl)piperazine

Antimicrobial resistance Efflux pump inhibition Surface plasmon resonance

Select 1-(1-Naphthylmethyl)piperazine (NMP) for unambiguous RND efflux pump inhibition studies. Unlike PAβN, NMP demonstrates strict pump-dependent activity (no MIC shift in pump-deficient strains), eliminating confounding variables. With 31-fold higher AcrB binding affinity (Kd = 0.5 ± 0.1 μM), NMP achieves 8- to 16-fold MIC reductions with fluoroquinolones and 16-fold linezolid potentiation. Validated reference inhibitor for SPR-based AcrB binding assays and δOR pharmacology panels (pKi 5.94, minimal μOR/κOR cross-reactivity). Ensure your antimicrobial resistance research uses the most definitive EPI standard available.

Molecular Formula C15H18N2
Molecular Weight 226.32 g/mol
CAS No. 40675-81-8
Cat. No. B1215143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Naphthylmethyl)piperazine
CAS40675-81-8
Synonyms1-(1-naphthylmethyl)piperazine
NMP cpd
Molecular FormulaC15H18N2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C15H18N2/c1-2-7-15-13(4-1)5-3-6-14(15)12-17-10-8-16-9-11-17/h1-7,16H,8-12H2
InChIKeyHGYDREHWXXUUIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Naphthylmethyl)piperazine (CAS 40675-81-8): Technical Specifications and Core Identity for Procurement


1-(1-Naphthylmethyl)piperazine (NMP), CAS 40675-81-8, is a solid arylpiperazine with a molecular weight of 226.32 g/mol, melting point of 63–67 °C, and typical commercial purity of ≥95% . As an efflux pump inhibitor (EPI) of the resistance-nodulation-cell division (RND) family in Gram-negative bacteria, NMP serves as a critical research tool in antimicrobial resistance studies [1].

1-(1-Naphthylmethyl)piperazine (NMP): Why Structural Analogs and In-Class Substitutes Are Not Interchangeable


Substituting NMP with other arylpiperazines or efflux pump inhibitors such as phenylalanine-arginine β-naphthylamide (PAβN) is not scientifically justified due to substantial differences in binding affinity, potency, and spectrum of activity. Studies demonstrate that minor structural modifications (e.g., adding an ethyl or phenyl group to the piperazine ring) dramatically reduce EPI potency, while the naphthylmethyl substitution confers a unique balance of efficacy and mechanism-specific action [1]. Furthermore, direct comparisons reveal that NMP and PAβN exhibit divergent effects on macrolide resistance reversal and intracellular drug accumulation, underscoring that these agents are not functionally equivalent and should be selected based on specific experimental requirements [2].

Quantitative Differentiation of 1-(1-Naphthylmethyl)piperazine: Direct Comparative Evidence for Scientific Selection


NMP Exhibits 31-Fold Higher Binding Affinity for AcrB Efflux Pump Compared to PAβN

In a surface plasmon resonance (SPR) kinetic study measuring equilibrium dissociation constants (Kd) for binding to the AcrB efflux pump, 1-(1-naphthylmethyl)-piperazine (NMP) demonstrated a Kd of 0.5 ± 0.1 μM, representing a 31.4-fold higher affinity compared to phenylalanine-arginine β-naphthylamide (PAβN), which exhibited a Kd of 15.72 ± 3.0 μM [1].

Antimicrobial resistance Efflux pump inhibition Surface plasmon resonance

NMP Demonstrates Superior EPI Potency (LVX-MRC4 50 μg/mL) Compared to Unsubstituted Arylpiperazines

In a standardized microdilution assay using E. coli strains overexpressing acrAB and acrEF, the minimal concentration required to reduce levofloxacin MIC fourfold (LVX-MRC4) was determined for a panel of arylpiperazines. 1-(1-Naphthylmethyl)-piperazine (NMP) exhibited an LVX-MRC4 of 50 μg/mL, making it among the most potent unsubstituted arylpiperazines tested, while 1-phenylpiperazine (PP) required >400 μg/mL and 1-(4-phenylbutyl)-piperazine required 100 μg/mL [1].

Antimicrobial resistance Efflux pump inhibitor Structure-activity relationship

NMP Reduces Levofloxacin MIC 8-Fold and Linezolid MIC 16-Fold in Clinical E. coli Isolates

In a study of 60 clinical E. coli isolates, addition of NMP at 100 mg/L resulted in a ≥4-fold MIC reduction for levofloxacin in >50% of isolates. In the acrAB-overexpressing reference strain 3-AG100MKX, NMP reduced levofloxacin MIC from 4 μg/mL to 0.5 μg/mL (8-fold reduction) and linezolid MIC from 256 μg/mL to 16 μg/mL (16-fold reduction) [1]. Comparative data from the same study show that PAβN at 25 μg/mL reduced clarithromycin MIC from 256 μg/mL to 2 μg/mL (128-fold), but was less effective than NMP for linezolid and tetracycline [1].

Clinical microbiology Multidrug resistance reversal Fluoroquinolone potentiation

NMP Lacks Off-Target Activity in Pump-Deficient Strains, Unlike PAβN

In E. coli pump-deficient control strains (1-DC14PS and HS276), NMP at 100 μg/mL did not affect MICs for most tested antibiotics, indicating its activity is strictly dependent on efflux pump expression. In contrast, PAβN at 25 μg/mL reduced MICs of agents such as rifampin and chloramphenicol even in pump-deficient mutants, suggesting off-target effects or additional mechanisms unrelated to RND pump inhibition [1]. This specificity makes NMP a cleaner tool for isolating efflux pump-mediated resistance mechanisms.

Mechanism of action Target specificity Efflux pump inhibitor

NMP Displays Moderate Delta Opioid Receptor Affinity (pKi 5.94) with Minimal Off-Target GPCR Activity

In a comprehensive pharmacological characterization, 1-(1-naphthylmethyl)-piperazine exhibited selective binding to the delta opioid receptor (δOR) with a pKi of 5.94 ± 0.16 (equivalent to Ki ≈ 1.15 μM), while showing negligible affinity (pKi <5; Ki >10 μM) for mu (μOR) and kappa (κOR) opioid receptors [1]. This profile distinguishes NMP from many arylpiperazine derivatives that broadly target serotonergic (5-HT1A, 5-HT2A) and dopaminergic receptors.

Receptor pharmacology Selectivity profiling Delta opioid receptor

High-Impact Application Scenarios for 1-(1-Naphthylmethyl)piperazine Based on Quantitative Differentiation Evidence


Potentiation of Fluoroquinolones and Oxazolidinones in Efflux-Overexpressing Gram-Negative Bacteria

NMP is optimally deployed in combination studies with levofloxacin, ciprofloxacin, or linezolid against E. coli and other Enterobacteriaceae strains with confirmed RND efflux pump overexpression. At 100 mg/L, NMP achieves 8- to 16-fold MIC reductions, restoring susceptibility in clinical isolates where efflux is the primary resistance mechanism [1]. Researchers investigating adjunctive therapies for multidrug-resistant infections should select NMP over PAβN when linezolid or tetracycline potentiation is the primary objective, as NMP provides superior linezolid MIC reduction (16-fold vs. 4-fold with PAβN) [1].

Mechanistic Studies Requiring Clean Efflux Pump Inhibition Without Off-Target Membrane Effects

For experiments designed to isolate and quantify the contribution of RND efflux pumps to antimicrobial resistance, NMP is the preferred tool due to its demonstrated lack of activity in pump-deficient control strains. Unlike PAβN, which alters MICs even in the absence of target pumps, NMP's effects are strictly pump-dependent, minimizing confounding variables and enabling unambiguous interpretation of efflux pump inhibition data [2]. This property is particularly valuable in gene expression studies, knockout/knockdown validation, and SAR campaigns aimed at pump-specific inhibitor development.

AcrB Binding Studies and High-Throughput Screening Assay Development

NMP's high binding affinity for AcrB (Kd = 0.5 ± 0.1 μM), quantified by surface plasmon resonance, establishes it as a reliable reference inhibitor for developing and validating SPR-based or fluorescence polarization binding assays targeting the AcrB efflux pump [3]. Its 31-fold higher affinity compared to PAβN makes NMP the superior positive control for screening novel AcrB inhibitors, as it provides a robust signal at lower concentrations and reduces compound consumption in high-throughput formats.

Delta Opioid Receptor Pharmacological Tool in Selectivity Profiling

In receptor pharmacology panels requiring a delta opioid receptor ligand with minimal cross-reactivity at mu and kappa opioid receptors, NMP offers a defined profile with a pKi of 5.94 ± 0.16 at δOR and pKi <5 at μOR and κOR [4]. This selectivity makes NMP a useful reference compound for δOR binding assays and functional studies, particularly when avoiding the promiscuous serotonergic and dopaminergic activity common to many arylpiperazine derivatives is experimentally critical.

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